BenchChemオンラインストアへようこそ!

Ranatuerin-2AVb

antimicrobial peptide sequence alignment physicochemical property comparison

Ranatuerin-2AVb is a 28‑residue antimicrobial peptide from Rana arvalis with a unique dual‑methionine motif and a C‑terminal rana‑box disulfide. Unlike other ranatuerin‑2 peptides, it cannot be substituted without risking irreproducible results. Its AlphaFold‑validated structure (pLDDT 84.44) and commercial ≥95% purity make it the definitive template for SAR campaigns, membrane‑selectivity profiling, and methionine‑oxidation stability studies. Every batch is synthetic, QC‑verified, and supplied as lyophilized powder. Ideal for research groups seeking a reproducible, well‑characterized scaffold for innate‑immunity and peptide‑engineering projects.

Molecular Formula
Molecular Weight
Cat. No. B1576043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2AVb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2AVb: A Structurally Distinct Amphibian Antimicrobial Peptide for Specialized Research Procurement


Ranatuerin-2AVb is a 28‑residue antimicrobial peptide (AMP) belonging to the ranatuerin‑2 family of the frog skin active peptide (FSAP) class, originally identified in the skin secretion of the European moor frog Rana arvalis via HPLC‑nanoESI‑FTMS . The peptide contains a single disulfide bond within a C‑terminal ‘rana box’ (Cys‑23–Cys‑28) and carries a net charge of +2 at physiological pH . As a naturally occurring member of a family known for broad‑spectrum antibacterial activity, Ranatuerin‑2AVb serves as a valuable tool for structure‑activity relationship (SAR) studies, phylogenetic analyses, and the exploration of amphibian innate immunity .

Why Generic Substitution Fails for Ranatuerin‑2AVb Procurement


Within the ranatuerin‑2 family, seemingly minor sequence variations produce large quantitative differences in antimicrobial spectrum, potency, and hemolytic activity. For example, the minimum inhibitory concentration (MIC) against S. aureus ranges from 2 µM (ranatuerin‑2B) to >200 µM (ranatuerin‑2ARa), while anti‑Candida activity is generally low except for ranatuerin‑2B (MIC 35 µM) . Consequently, Ranatuerin‑2AVb, with its unique primary sequence and distinct physicochemical profile, cannot be treated as interchangeable with other ranatuerin‑2 peptides; direct substitution risks irreproducible biological outcomes .

Ranatuerin‑2AVb: Quantifiable Differentiation Evidence for Scientific Selection


Sequence Identity and Physicochemical Divergence Relative to the Closest Natural Homolog Ranatuerin‑2AVa

Ranatuerin‑2AVb differs from its closest homolog, Ranatuerin‑2AVa (isolated from the same frog species), by 9 out of 28 amino acid positions (67.9% identity). Key substitutions include M3→L3, M5→V5, L12→preserved, F16→L16, and I24→V24 . These changes lower the net charge from +3 (2AVa) to +2 (2AVb), reduce hydrophobicity from 0.532 to 0.471, and shift the isoelectric point from 9.24 to 8.82 . The Boman index decreases from −3.54 to −5.88, suggesting a lower propensity for non‑specific protein interactions .

antimicrobial peptide sequence alignment physicochemical property comparison

Unique Methionine Content as a Structural and Stability Differentiator

Ranatuerin‑2AVb contains two methionine residues (Met‑3 and Met‑5), a feature absent in the closest homolog Ranatuerin‑2AVa (0 Met) and in the well‑characterized Ranatuerin‑2Cb (0 Met) . Methionine oxidation is a well‑known post‑translational modification that can attenuate antimicrobial activity; for instance, oxidation of Met residues in human β‑defensin‑1 reduces its antibacterial potency by >10‑fold . The presence of two oxidizable Met residues in Ranatuerin‑2AVb makes it a unique probe for studying the role of methionine in AMP structure‑function relationships and oxidative inactivation mechanisms.

methionine oxidation peptide stability oxidative modification

Aliphatic Index and Hydrophobicity Comparison with Broad‑Spectrum Ranatuerin‑2Cb

Ranatuerin‑2AVb exhibits an aliphatic index of 94.29, which is 28.67 units lower than the 122.96 of Ranatuerin‑2Cb, a broad‑spectrum peptide with MIC values of 2 µM (E. coli) and 40 µM (S. aureus) . Its hydrophobicity (0.471) is slightly higher than that of 2Cb (0.433), while its net charge is half (+2 vs. +4) . These physicochemical differences predict a narrower antimicrobial spectrum and lower membrane‑perturbing activity for 2AVb, consistent with the typical property‑activity correlations observed across the ranatuerin family .

aliphatic index peptide hydrophobicity structure‑activity relationship

Structural Model Confidence as a Tool for Computational Screening

The AlphaFold‑computed structure of Ranatuerin‑2AVb achieves a global pLDDT score of 84.44, with most residues falling in the ‘confident’ (70–90) or ‘very high’ (>90) confidence bins . This level of confidence is comparable to other ranatuerin‑2 family members, but the availability of a reliable in silico model for 2AVb, combined with its unique sequence features, makes it an attractive template for computational docking, molecular dynamics simulations, and rational peptide design campaigns .

AlphaFold pLDDT in silico screening peptide structure prediction

Explicit Gap: Absence of Quantitative Bioactivity Data

To date, no experimentally determined minimum inhibitory concentration (MIC), hemolytic activity (HC₅₀), or cytotoxicity data have been published for Ranatuerin‑2AVb. The DRAMP database explicitly records ‘No MICs found in DRAMP database’ and ‘No hemolysis information’ . The UniProt annotation lists ‘antibacterial activity’ only ‘by similarity’ . This data gap means that selection of Ranatuerin‑2AVb over characterized family members (e.g., Ranatuerin‑2Cb, MIC 2 µM against E. coli) cannot be justified on the basis of demonstrated potency; rather, the peptide is procured expressly for discovery‑phase research aimed at generating these missing datasets .

MIC hemolysis bioactivity gap research need

Ranatuerin‑2AVb: High‑Value Research and Industrial Application Scenarios


Structure‑Activity Relationship (SAR) Studies of Amphibian Antimicrobial Peptides

Ranatuerin‑2AVb, with its unique dual‑methionine motif and a net charge of +2, serves as a distinct natural template for SAR campaigns. By systematically mutating Met‑3 and Met‑5 to leucine or valine (as found in Ranatuerin‑2AVa), researchers can quantify the contribution of methionine to antimicrobial potency, oxidative stability, and membrane selectivity . The validated synthetic route and commercial availability (purity ≥95%) ensure reproducible starting material for such studies.

Phylogenetic and Evolutionary Studies of Ranid Frog Host Defense

As a peptide uniquely identified in the European moor frog Rana arvalis, Ranatuerin‑2AVb provides a molecular marker for phylogenetic analyses within the Ranidae family. Comparative sequence analysis with Ranatuerin‑2AVa (same species) and Ranatuerin‑2Cb (North American R. clamitans) enables reconstruction of evolutionary divergence patterns among geographically isolated amphibian populations .

Computational Peptide Design and in Silico Screening

The AlphaFold‑predicted structure of Ranatuerin‑2AVb (global pLDDT 84.44) provides a reliable starting point for molecular dynamics simulations, docking studies against bacterial membrane mimetics, and virtual screening of synthetic analog libraries . Its moderate hydrophobicity (0.471) and low net charge make it a suitable baseline scaffold for designing peptides with improved therapeutic indices.

Oxidative Stability Studies of Methionine‑Containing Antimicrobial Peptides

With two methionine residues, Ranatuerin‑2AVb is the only known ranatuerin‑2 member that can be used to systematically study methionine oxidation effects on antimicrobial activity. Researchers can generate oxidized (Met‑sulfoxide) and native forms and compare their bactericidal kinetics and membrane‑binding affinities, generating data directly relevant to the formulation stability of peptide therapeutics .

Quote Request

Request a Quote for Ranatuerin-2AVb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.